2-Propoxyaniline
CAS No.: 4469-78-7
Cat. No.: VC1990774
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4469-78-7 |
---|---|
Molecular Formula | C9H13NO |
Molecular Weight | 151.21 g/mol |
IUPAC Name | 2-propoxyaniline |
Standard InChI | InChI=1S/C9H13NO/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7,10H2,1H3 |
Standard InChI Key | AXXYMKMFXNCXGM-UHFFFAOYSA-N |
SMILES | CCCOC1=CC=CC=C1N |
Canonical SMILES | CCCOC1=CC=CC=C1N |
Chemical Structure and Properties
Molecular Structure
2-Propoxyaniline consists of an aniline core (a benzene ring with an amino group) and a propoxy group (-OCH₂CH₂CH₃) at the ortho position relative to the amino group. This chemical arrangement provides the molecule with both nucleophilic and electrophilic reaction sites, making it valuable for various chemical transformations.
Structural Parameter | Information |
---|---|
Molecular Formula | C₉H₁₃NO |
IUPAC Name | 2-propoxyaniline |
CAS Number | 4469-78-7 |
SMILES Notation | CCCOC1=CC=CC=C1N |
InChI | InChI=1S/C9H13NO/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7,10H2,1H3 |
InChIKey | AXXYMKMFXNCXGM-UHFFFAOYSA-N |
Table 1: Structural identifiers for 2-propoxyaniline
Physical and Chemical Properties
2-Propoxyaniline exists as a liquid at room temperature with characteristic amine odor. Its physical properties are influenced by both the aromatic ring and the polar functional groups.
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 151.09917 g/mol | Calculated |
Physical State | Liquid | Experimental |
Solubility | Soluble in organic solvents (ethanol, DMSO); limited water solubility | Experimental |
Predicted Collision Cross Section [M+H]⁺ | 131.3 Ų | Computational |
Predicted Collision Cross Section [M-H]⁻ | 134.4 Ų | Computational |
Table 2: Physical and chemical properties of 2-propoxyaniline
Spectroscopic Data
NMR spectroscopy provides valuable information about the structural characteristics of 2-propoxyaniline. The compound has been analyzed using various spectroscopic techniques to confirm its structure and purity.
Spectral Data | Details |
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¹H NMR | Sample: 2mM in DMSO, reference: DSS, Temperature: 298K, pH: 7.5, Spectrometer: Bruker Avance - 600MHz |
Key Signals | Aromatic protons (6.4-7.2 ppm), -NH₂ group (3.9-4.0 ppm), -OCH₂- protons (3.9-4.0 ppm), -CH₂CH₃ protons (1.7-1.9 ppm), -CH₃ protons (1.0-1.1 ppm) |
Table 3: NMR spectroscopic data for 2-propoxyaniline
Synthesis Methods
Industrial Production
Industrial production methods for 2-propoxyaniline and related compounds typically employ continuous flow reactors to ensure precise control over reaction conditions and enhance safety. The process generally involves:
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Controlled alkylation reactions using optimal catalyst systems
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Continuous monitoring of reaction parameters
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Efficient purification protocols to achieve high purity
For the hydrochloride salt of 2-propoxyaniline (CAS: 220594-10-5), specialized production methods have been developed for applications requiring high purity standards .
Derivatives of 2-Propoxyaniline
5-Nitro-2-propoxyaniline
The most notable derivative of 2-propoxyaniline is 5-nitro-2-propoxyaniline (C₉H₁₂N₂O₃), which has gained significant attention due to its properties as an artificial sweetener. This compound is characterized by:
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Molecular weight: 196.20 g/mol
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CAS Number: 553-79-7
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Intensity of sweetness: Approximately 4000 times greater than sucrose
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Physical appearance: Orange solid
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Solubility: Slightly soluble in water; stable in boiling water and dilute acids
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Regulatory status: Banned in the United States due to potential toxicity concerns
The synthesis of 5-nitro-2-propoxyaniline typically involves the nitration of 2-propoxyaniline using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Photoreactive Derivatives
Several photoreactive derivatives of 2-propoxyaniline have been synthesized for use in photoaffinity labeling studies. These compounds are designed to reveal interactions between small bioactive molecules and their receptors. Notable examples include:
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5-Azido-2-propoxyaniline: A photoreactive probe synthesized for biochemical studies
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2-Propoxy-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]aniline: A diazirine-based derivative used in photoaffinity labeling
Applications
Research Applications
2-Propoxyaniline and its derivatives serve several important functions in research:
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Synthetic Intermediates: As building blocks for more complex molecules with potential biological activities, including pharmaceutical candidates and functional materials.
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Chemical Biology: Used in the development of chemical probes to study biological systems, particularly in the context of taste receptors and sweetness perception mechanisms .
Industrial Uses
The industrial applications of 2-propoxyaniline include:
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Sweetener Production: Although 5-nitro-2-propoxyaniline is no longer used as a sweetener in the United States due to safety concerns, the synthesis pathways and structure-activity relationships have informed the development of other sweeteners .
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Chemical Synthesis: As an intermediate in the production of various fine chemicals, dyes, and specialty compounds.
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Materials Science: Potential applications in the development of functional materials with specific electronic or optical properties.
Biological Activity
Its derivative 5-nitro-2-propoxyaniline interacts with sweet taste receptors on the tongue, initiating a signal transduction pathway that leads to the perception of sweetness. The molecular basis for this interaction involves binding to the T1R2/T1R3 heterodimeric receptor complex .
Research into the structure-activity relationships of these compounds has provided valuable insights into the mechanisms of sweetness perception and has contributed to the development of novel sweeteners with improved safety profiles.
Hazard Category | Classification | Warning Statement |
---|---|---|
Acute Toxicity (Oral) | Category 4 | Harmful if swallowed |
Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin |
Skin Irritation | Category 2 | Causes skin irritation |
Eye Irritation | Category 2A | Causes serious eye irritation |
Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled |
Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |
Aquatic Toxicity (Chronic) | Category 1 | Very toxic to aquatic life with long lasting effects |
Table 4: GHS hazard classification for 2-propoxyaniline
Appropriate safety measures when handling 2-propoxyaniline include:
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Use of appropriate personal protective equipment
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Adequate ventilation
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Avoidance of skin contact and inhalation
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Proper disposal methods to prevent environmental contamination
Current Research Trends
Current research involving 2-propoxyaniline and its derivatives focuses on:
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Improved Synthetic Methods: Development of more efficient, environmentally friendly synthesis routes with higher yields and fewer byproducts .
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Structure-Activity Relationship Studies: Investigation of how structural modifications affect biological activity, particularly in relation to sweetness perception and receptor binding .
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Antimicrobial Applications: Exploration of potential antimicrobial properties of tetracyclic derivatives incorporating the propoxyaniline scaffold .
These research directions highlight the continued relevance of 2-propoxyaniline in chemical and biochemical research.
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